(5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine
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Overview
Description
(5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine is an organic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, along with a methoxy-benzyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Bromination: Addition of bromine to the nitrated phenyl ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Amine Coupling: Coupling of the methoxy-benzyl amine to the brominated, nitrated phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and methoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-phenyl)-amine
- (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-ethyl)-amine
- (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-propyl)-amine
Uniqueness: The unique combination of bromine, methoxy, and nitro groups in (5-Bromo-3-methoxy-2-nitro-phenyl)-(4-methoxy-benzyl)-amine imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-21-12-5-3-10(4-6-12)9-17-13-7-11(16)8-14(22-2)15(13)18(19)20/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVVVKHUASPCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=CC(=C2)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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